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Compound of Interest

Compound Name: (-)SHIN2

cat. No.: 812393324

Introduction

This technical guide provides a comprehensive overview of the chemical structure and
properties of (-)-SHINZ2, a sterecisomer of the potent serine hydroxymethyltransferase (SHMT)
inhibitor, (+)-SHIN2. While (+)-SHIN2 demonstrates significant biological activity, (-)-SHIN2 is
recognized as the inactive enantiomer and serves as a crucial negative control in research
settings. This document is intended for researchers, scientists, and drug development
professionals, offering detailed information on the molecule's characteristics, its role in
experimental design, and relevant protocols.

Chemical Structure and Properties

(-)-SHIN2 is the levorotatory enantiomer of the chemical entity known as SHIN2. While the
racemic mixture and the active (+)-enantiomer have been more extensively studied, the
fundamental properties of the racemate provide a baseline for understanding the individual
isomers.

The systematic IUPAC name for the racemic mixture of SHIN2 is 6-amino-4-(3-
(hydroxymethyl)-5-(5-hydroxypent-1-yn-1-yl)phenyl)-4-isopropyl-3-methyl-1,4-
dihydropyrano[2,3-c]pyrazole-5-carbonitrile. The absolute stereochemistry of the chiral center
at the C4 position of the dihydropyran ring for (-)-SHIN2 has not been explicitly reported in the
reviewed literature.

Physicochemical Properties of (Rac)-SHIN2
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Quantitative data for the racemic mixture of SHIN2 are summarized in the table below. It is
important to note that enantiomers share identical physical and chemical properties, except for
their interaction with plane-polarized light and other chiral molecules. Therefore, these values
are representative for both (+)-SHIN2 and (-)-SHINZ2.

Property Value Reference
Molecular Formula C23H26N403

Molecular Weight 406.49 g/mol

Appearance Solid [1]

Purity >98% (commercially available)

Solubility Soluble in DMSO [2]

Storage Conditions -20°C for long-term storage

Biological Activity and Role as a Negative Control

The primary biological target of the SHIN2 enantiomers is serine hydroxymethyltransferase
(SHMT), a key enzyme in one-carbon metabolism. This pathway is crucial for the synthesis of
nucleotides and amino acids, and its upregulation is a hallmark of many cancers.

e (+)-SHIN2: The dextrorotatory enantiomer is a potent inhibitor of both cytosolic (SHMT1) and
mitochondrial (SHMT2) isoforms of the enzyme[3]. By blocking SHMT activity, (+)-SHIN2
disrupts the production of glycine and one-carbon units, leading to cell cycle arrest and
inhibition of cancer cell proliferation[4].

e (-)-SHIN2: In contrast, (-)-SHINZ2 is described as the inactive enantiomer[5][6]. It does not
exhibit significant inhibitory activity against SHMT. This stereospecificity highlights the
precise structural requirements for binding to the active site of the enzyme.

The inactivity of (-)-SHIN2 makes it an ideal negative control for experiments investigating the
effects of (+)-SHIN2. By comparing the results from cells or animals treated with the active
enantiomer to those treated with the inactive one, researchers can confidently attribute any
observed biological effects to the specific inhibition of SHMT, rather than to off-target effects or
the general chemical structure of the compound.
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Signaling Pathway

The following diagram illustrates the central role of SHMT in one-carbon metabolism and the
inhibitory action of (+)-SHINZ2.
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Caption: SHMT signaling pathway and the inhibitory effect of (+)-SHINZ2.
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Experimental Protocols

The following provides a generalized methodology for utilizing (-)-SHINZ2 as a negative control
in cell-based assays, based on protocols described in the literature where the active
enantiomer was studied.

Cell Growth Inhibition Assay

This protocol outlines the use of (-)-SHIN2 as a negative control to confirm that the growth-
inhibitory effects of (+)-SHIN2 are due to on-target SHMT inhibition.

Materials:

e Cancer cell line of interest (e.g., HCT116)

e Complete cell culture medium (e.g., DMEM with 10% FBS)
e (+)-SHIN2 stock solution (e.g., 10 mM in DMSO)

e (-)-SHIN2 stock solution (e.g., 10 mM in DMSO)

¢ Vehicle control (DMSO)

o 96-well cell culture plates

o Cell viability reagent (e.g., CellTiter-Glo®)

» Plate reader

Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over
the course of the experiment (e.g., 1,000-5,000 cells/well) and allow them to adhere
overnight.

e Compound Preparation: Prepare serial dilutions of (+)-SHIN2 and (-)-SHIN2 in complete cell
culture medium. A typical concentration range for (+)-SHIN2 would be from 0.01 uM to 10
MM. A high concentration of (-)-SHINZ2 (e.g., 10 uM) is typically used for the negative control.
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Prepare a vehicle control with the same final concentration of DMSO as the highest
compound concentration.

Treatment: Remove the overnight culture medium from the cells and add the medium
containing the different concentrations of (+)-SHIN2, the high concentration of (-)-SHIN2, or
the vehicle control.

Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72
hours).

Viability Assessment: At the end of the incubation period, measure cell viability using a
suitable reagent according to the manufacturer's instructions.

Data Analysis: Normalize the viability data to the vehicle-treated control wells. Plot the dose-
response curve for (+)-SHIN2 to determine the ICso value. The viability of cells treated with
(-)-SHINZ2 should be comparable to the vehicle control, confirming its lack of on-target
activity.
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Caption: General experimental workflow for using (-)-SHIN2 as a negative control.

Conclusion

(-)-SHIN2 is an indispensable tool for researchers studying the biological roles of SHMT and
the therapeutic potential of its inhibitors. Its established inactivity allows for rigorous validation
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of on-target effects of its active enantiomer, (+)-SHIN2. While detailed physicochemical data
and the absolute stereochemistry for (-)-SHINZ2 are not readily available in the public domain,
the information provided in this guide on its racemic form and its application as a negative
control offers a solid foundation for its use in a research setting. Future studies elucidating the
precise three-dimensional structure and properties of the individual SHIN2 enantiomers will
further enhance our understanding of their differential biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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